Tin, dioctyldiphenyl-

Description

Historical Development and Evolution of Organotin Chemistry

The journey of organotin chemistry began in 1849 when Edward Frankland discovered diethyltin (B15495199) diiodide. wikipedia.orgwikipedia.orglupinepublishers.comlupinepublishers.comindexcopernicus.com This was followed in 1852 by Carl Löwig's synthesis of dialkyltin compounds. lupinepublishers.comlupinepublishers.comindexcopernicus.comresearchgate.net The field saw significant growth in the early 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org Key figures in the early development of organotin chemistry include Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.comindexcopernicus.com

A major turning point for organotin chemistry was the discovery of its industrial applications in the 1940s and 1950s. lupinepublishers.comgelest.comtandfonline.com Researchers like van der Kerk and his colleagues in the Netherlands were instrumental in exploring the use of these compounds as stabilizers for polyvinyl chloride (PVC), as well as in agriculture and wood preservation. lupinepublishers.comlupinepublishers.comeuropub.co.uk This led to a surge in research and commercial interest. lupinepublishers.com

In the 1960s, a deeper understanding of the structural possibilities of organotin compounds emerged with the discovery that the tin atom could have a coordination number greater than four. lupinepublishers.comlupinepublishers.comeuropub.co.uk The first confirmed five-coordinate triorganotin halide complex was a trimethyltin (B158744) chloride pyridine (B92270) adduct, characterized using X-ray crystallography. lupinepublishers.comlupinepublishers.com The first divalent organotin compound, bis(cyclopentadienyl)tin(II), was reported in 1956. lupinepublishers.comlupinepublishers.comeuropub.co.uk

Fundamental Principles of Organotin Bonding and Coordination Geometries

Tin is a Group 14 element and can exist in two primary oxidation states: +2 (stannous) and +4 (stannic). lupinepublishers.comlupinepublishers.comnih.gov In organotin compounds, the tin atom is bonded to at least one organic group through a tin-carbon (Sn-C) bond. gelest.comwho.int The bonding in tetravalent organotin compounds is primarily covalent, with the tin atom typically undergoing sp3 hybridization to form tetrahedral geometries. lupinepublishers.comrjpbcs.com The Sn-C bond is relatively stable to air and moisture but can be cleaved by various reagents like halogens and mineral acids. gelest.com

A key feature of organotin chemistry is the ability of the tin atom to expand its coordination number beyond the typical four. lupinepublishers.comgelest.comrjpbcs.com This is due to the presence of empty 5d orbitals that can participate in bonding, leading to hypercoordinated species. rjpbcs.comtandfonline.com This allows for coordination numbers of five, six, and even seven. lupinepublishers.comnih.gov

Common coordination geometries observed in organotin compounds include:

Tetrahedral: Typically found in tetraorganotin (R4Sn) compounds. lupinepublishers.comnih.gov

Trigonal bipyramidal: Often seen in triorganotin (R3SnX) compounds. tandfonline.comnih.govscispace.com

Octahedral: Common for diorganotin (R2SnX2) compounds. tandfonline.comnih.govsid.ir

Skew trapezoidal-bipyramidal: A distorted geometry found in some diorganotin complexes. nih.gov

The specific geometry is influenced by the number and nature of the organic groups (R) and the other substituents (X) attached to the tin atom. tandfonline.comnih.gov

Classification and Structural Diversity within Organotin Compound Families

Organotin compounds are broadly classified based on the number of organic groups bonded to the tin atom: who.intnaturvardsverket.setuvsud.comtuvsud.comresearchgate.net

Monoorganotins (RSnX3)

Diorganotins (R2SnX2)

Triorganotins (R3SnX)

Tetraorganotins (R4Sn)

This classification is fundamental to understanding their properties and applications. The structural diversity within these families is vast, arising from the flexibility in coordination numbers, the variety of possible geometries, and the different ways ligands can bind to the tin center. tandfonline.comtandfonline.com For instance, diorganotin dicarboxylates can exist as monomers with octahedral or trigonal bipyramidal geometries, or they can form polymeric structures known as stannoxanes. tandfonline.com This structural variety is a hallmark of organotin chemistry and a subject of ongoing research. sid.irtandfonline.comrroij.comacs.org

Academic and Research Significance of Organotin Chemistry in Contemporary Science

The academic and research significance of organotin chemistry remains high due to the diverse applications and interesting structural chemistry of these compounds. wikipedia.org Key areas of contemporary research include:

Catalysis: Organotin compounds, particularly mono- and diorganotins, are effective catalysts in various organic reactions, including the formation of polyurethanes and transesterification. wikipedia.orglupinepublishers.comrjpbcs.comuobabylon.edu.iq

Materials Science: They are used in the production of conductive thin films on glass and in the synthesis of specialized polymers. rjpbcs.comuobabylon.edu.iq The development of new organotin-based materials with unique properties is an active area of investigation. rroij.comuobabylon.edu.iq

Medicinal Chemistry: There is significant interest in the potential of organotin compounds as therapeutic agents, with research exploring their anti-cancer, anti-fungal, and anti-bacterial properties. lupinepublishers.comrjpbcs.comresearchgate.netuobabylon.edu.iq The biological activity is often linked to the specific structure and coordination geometry of the organotin complex. lupinepublishers.comrjpbcs.com

Structural Chemistry: The remarkable structural diversity of organotin compounds continues to be a major focus of academic research, with studies aimed at synthesizing new structures and understanding the factors that govern their formation. tandfonline.comtandfonline.comrroij.com

Rationale for Dedicated Research on Dioctyldiphenyltin Compounds

Dioctyldiphenyltin is a specific diorganotin compound that warrants dedicated research for several reasons. As a diorganotin, it falls into a class of compounds known for their use as PVC stabilizers and catalysts. tuvsud.comtuvsud.comontosight.ai Specifically, dioctyldiphenyltin is used as a stabilizer in the production of PVC plastics and as a catalyst in chemical reactions like the manufacturing of polyurethane foams. ontosight.ai

Research into dioctyldiphenyltin and related compounds is also driven by the need to understand the relationship between their structure and function. For example, methods for the selective synthesis of compounds like dioctyl(phenyl)tin chloride from dioctyldiphenyltin are being explored. google.com Furthermore, understanding the properties of specific organotin compounds like dioctyldiphenyltin is crucial for evaluating their environmental and health impacts, which can inform regulatory frameworks. naturvardsverket.seontosight.ai

Properties

CAS No. |

103270-64-0 |

|---|---|

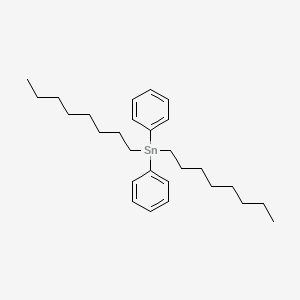

Molecular Formula |

C28H44Sn |

Molecular Weight |

499.4 g/mol |

IUPAC Name |

dioctyl(diphenyl)stannane |

InChI |

InChI=1S/2C8H17.2C6H5.Sn/c2*1-3-5-7-8-6-4-2;2*1-2-4-6-5-3-1;/h2*1,3-8H2,2H3;2*1-5H; |

InChI Key |

VFINYIORKYADHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of Dioctyldiphenyltin Compounds

Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopic methods are indispensable for the detailed structural analysis of dioctyldiphenyltin compounds, offering non-destructive ways to investigate their molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments and Tin-Atom Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of dioctyldiphenyltin compounds in solution. Key nuclei such as ¹H, ¹³C, and ¹¹⁹Sn provide detailed information about the electronic environment of the atoms, ligand coordination, and intermolecular interactions. semanticscholar.orgmdpi.com

The ¹¹⁹Sn NMR chemical shift is particularly sensitive to the coordination number and geometry of the tin atom. semanticscholar.org Changes in the coordination environment, such as the interaction with solvent molecules or intramolecular coordination, result in significant shifts in the ¹¹⁹Sn resonance. mdpi.com For instance, an increase in the coordination number at the tin atom, often due to intramolecular N→Sn coordination, can be observed in both ¹H and ¹³C NMR spectra, where the non-equivalence of certain proton and carbon signals indicates a more rigid, coordinated structure. mdpi.com

¹H and ¹³C NMR spectra provide crucial information about the organic ligands attached to the tin center. The chemical shifts and coupling constants of the protons and carbons in the octyl and phenyl groups confirm their presence and provide insights into their conformational arrangement. Coordination of a ligand to the tin center can induce shifts in the signals of the ligand's atoms, offering evidence of the bonding interaction. semanticscholar.org The integration of peak areas in ¹H NMR can also provide quantitative information about the ratio of different types of protons in the molecule. libretexts.org

Table 1: Representative NMR Data for a Dioctyldiphenyltin Compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹¹⁹Sn | -95.8 | Singlet | Sn(IV) center |

| ¹³C | 179.50 | Singlet | Coordinated C=O |

| ¹³C | 137.2, 129.0, 128.5 | Multiplets | Phenyl carbons |

| ¹³C | 34.1, 31.8, 29.2, 22.6, 14.1 | Multiplets | Octyl carbons |

| ¹H | 7.8-7.3 | Multiplet | Phenyl protons |

| ¹H | 2.3-0.8 | Multiplets | Octyl protons |

Note: This is a representative table. Actual chemical shifts will vary depending on the specific dioctyldiphenyltin compound and the solvent used.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a molecular fingerprinting tool, providing detailed information about the functional groups and bonding within dioctyldiphenyltin compounds. mdpi.commdpi.comnih.gov These techniques probe the vibrational modes of molecules, which are sensitive to the masses of the atoms, bond strengths, and molecular geometry. mdpi.com

Infrared spectroscopy is particularly useful for identifying characteristic vibrations of the organic ligands and the tin-carbon and tin-heteroatom bonds. mdpi.com The presence of strong absorption bands corresponding to C-H stretching and bending modes of the octyl and phenyl groups, as well as C=C stretching vibrations of the aromatic rings, confirms the organic framework. The far-infrared region is especially important for observing the Sn-C and Sn-O/Sn-S stretching vibrations, which provide direct evidence of the bonds to the tin center.

Raman spectroscopy complements IR spectroscopy, as it is particularly sensitive to non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.com The Raman spectrum can provide clear signals for the Sn-phenyl symmetric stretch and vibrations of the C-C backbone of the octyl chains. americanpharmaceuticalreview.com The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes and a more robust structural characterization. mdpi.com The "fingerprint" region of the vibrational spectrum, typically from 1500 to 400 cm⁻¹, contains a complex pattern of bands that is unique to each molecule, making it a powerful tool for identification and quality control. mdpi.comspectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides crucial information about the molecular weight and structural features of dioctyldiphenyltin compounds. amrutpharm.co.in In a typical MS experiment, the molecule is ionized and then fragmented. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the ions versus their relative abundance. amrutpharm.co.inutexas.edu

The molecular ion peak (M⁺) in the mass spectrum gives the exact molecular mass of the compound. amrutpharm.co.in The isotopic pattern of the tin atom, with its multiple naturally occurring isotopes, results in a characteristic cluster of peaks for the molecular ion and any tin-containing fragments, aiding in their identification.

The fragmentation pattern provides a "chemical fingerprint" and offers valuable structural clues. amrutpharm.co.in The cleavage of bonds within the dioctyldiphenyltin molecule leads to the formation of various fragment ions. Common fragmentation pathways include the loss of octyl or phenyl groups, as well as rearrangements like the McLafferty rearrangement if suitable functional groups are present in the ligands. amrutpharm.co.inlibretexts.org Analysis of the masses of these fragments helps to piece together the structure of the original molecule. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. nih.gov

X-ray Diffraction (XRD) and Crystallographic Studies of Dioctyldiphenyltin Structures

Crystallographic studies have revealed that dioctyldiphenyltin compounds can adopt various coordination geometries, which are influenced by the nature of the other ligands bonded to the tin center. osti.gov The analysis of crystal structures allows for the direct visualization of intramolecular and intermolecular interactions, such as hydrogen bonds and other non-covalent interactions, which play a crucial role in the packing of the molecules in the crystal lattice. mdpi.com The data obtained from X-ray crystallography is essential for understanding the structure-property relationships of these materials. nih.gov The process involves crystallizing the compound and then exposing the crystal to a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. nih.gov

Table 2: Illustrative Crystallographic Data for a Dioctyldiphenyltin Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 18.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 2354.1 |

| Z | 4 |

| Sn-C (phenyl) bond length (Å) | 2.13-2.15 |

| Sn-C (octyl) bond length (Å) | 2.16-2.18 |

| C-Sn-C angle (°) | 105-115 |

Note: This data is for illustrative purposes and actual values will be specific to the crystallized compound.

Electron Microscopy Techniques for Morphological and Nanostructural Insights

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to investigate the morphology and nanostructure of dioctyldiphenyltin compounds, particularly when they are in the form of powders, films, or nanomaterials. cnr.itmdpi.com

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of the material. mdpi.comresearchgate.net It can reveal information about the size, shape, and aggregation of crystalline particles or the surface features of a film. rsc.org Energy-dispersive X-ray spectroscopy (EDS or EDX), often coupled with SEM, allows for elemental analysis of the sample, confirming the presence and distribution of tin and other elements. cnr.itresearchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution and is used to study the internal structure of materials at the nanoscale. cnr.it TEM can be used to visualize the size and shape of nanoparticles of dioctyldiphenyltin compounds and can also provide information about their crystallinity through selected area electron diffraction (SAED). mdpi.com

Analysis of Coordination Geometries and Fluxional Behavior at the Tin Center

The tin atom in dioctyldiphenyltin compounds can exhibit a range of coordination numbers and geometries, typically from four to six, depending on the nature of the ligands attached to it. semanticscholar.orgmdpi.com In simple dioctyldiphenyltin dihalides, the geometry is typically a distorted tetrahedron. However, with coordinating ligands, the coordination number can increase to five (trigonal bipyramidal or square pyramidal) or six (octahedral). mdpi.com

The coordination geometry is often determined by a combination of spectroscopic and crystallographic methods. ¹¹⁹Sn NMR spectroscopy is a sensitive probe of the coordination state in solution. semanticscholar.org For example, a significant upfield or downfield shift in the ¹¹⁹Sn resonance can indicate a change from a four-coordinate to a five- or six-coordinate species.

In some cases, dioctyldiphenyltin compounds can exhibit fluxional behavior in solution, where ligands rapidly exchange their coordination positions on the NMR timescale. mdpi.com Variable-temperature NMR studies are crucial for investigating such dynamic processes. At low temperatures, the exchange can be slowed down, allowing for the observation of distinct signals for the different ligand environments in the coordinated structure. As the temperature is increased, these signals may broaden and coalesce into a single averaged signal, indicating rapid exchange. This provides valuable information about the lability of the ligands and the energy barriers associated with the coordination and dissociation processes. mdpi.com

Stereochemical Investigations and Optical Stability of Dioctyldiphenyltin Derivatives

The stereochemistry of tetraorganotin compounds, including dialkyldiaryltin derivatives, is a field of significant interest due to the potential for chirality centered at the tin atom. When a tin atom is bonded to four different organic substituents, it becomes a chiral center, and the molecule can exist as a pair of enantiomers. The investigation into the synthesis, resolution, and optical stability of such chiral organotin compounds provides valuable insights into their fundamental chemical properties and potential applications.

While specific research focusing solely on the stereochemical investigations and optical stability of dioctyldiphenyltin is not extensively documented in publicly available literature, the principles governing the stereochemistry of analogous tetraorganotin compounds can be applied to understand its potential behavior. The stability of the chiral tin center against racemization is a key aspect of these investigations.

General Principles of Chirality in Tetraorganotin Compounds

For a dioctyldiphenyltin derivative to be chiral, the two octyl groups and the two phenyl groups must be arranged asymmetrically around the tin atom, or the substituents themselves must be chiral. In the case of the parent compound, dioctyldiphenyltin, the presence of two identical octyl and two identical phenyl groups renders the molecule achiral. However, the introduction of different substituents on the phenyl rings or modifications to the octyl chains can lead to the creation of a chiral center at the tin atom.

The synthesis of optically active tetraorganotin compounds has been a subject of study for several decades. Early research demonstrated that tetraorganotin compounds with four different substituents on the tin atom could be resolved into their respective enantiomers, confirming their chiral nature.

Optical Stability of Chiral Dialkyldiaryltin Derivatives

The optical stability of chiral tetraorganotin compounds is largely dependent on the steric bulk of the four organic groups attached to the tin atom. Bulky substituents hinder the process of racemization, which is the conversion of one enantiomer into its mirror image, resulting in a loss of optical activity. The mechanism of racemization in tetraorganotin compounds is thought to proceed through a planar or rapidly inverting pyramidal transition state. Larger steric hindrance increases the energy barrier to reach this transition state, thereby enhancing the optical stability of the chiral compound.

In the context of dioctyldiphenyltin derivatives, the presence of two relatively large octyl groups and two phenyl groups would be expected to confer a degree of steric hindrance around the tin atom. This suggests that chiral derivatives of dioctyldiphenyltin could exhibit reasonable optical stability.

Spectroscopic Characterization

The characterization of chiral organotin compounds relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the stereochemistry of these compounds. In a chiral environment, prochiral groups within the molecule can become diastereotopic and exhibit distinct signals in the NMR spectrum. For instance, the methylene (B1212753) protons of an ethyl group in a chiral environment would be expected to show a more complex splitting pattern than a simple quartet.

Circular Dichroism (CD) spectroscopy is another critical technique for investigating chiral molecules. CD measures the differential absorption of left and right circularly polarized light. Chiral compounds exhibit characteristic CD spectra, which can be used to confirm their chirality and, in some cases, to determine their absolute configuration by comparison with theoretical calculations.

Illustrative Research Findings on Related Compounds

While specific data for dioctyldiphenyltin is scarce, research on other chiral tetraorganotin compounds provides valuable benchmarks. For example, studies on compounds like methylphenyl-sec-butyltin iodide have demonstrated the successful resolution of enantiomers and the investigation of their stereochemical integrity.

Below is an illustrative data table summarizing typical chiroptical data that might be obtained for a hypothetical chiral dialkyldiaryltin derivative, based on findings for similar organotin compounds.

Table 1: Hypothetical Chiroptical Data for a Chiral Dialkyldiaryltin Derivative

| Compound | Solvent | Concentration ( g/100 mL) | Specific Rotation [α]D (°) |

| (R)-Octyl(p-tolyl)phenyl(methyl)tin | Chloroform | 1.0 | +25.4 |

| (S)-Octyl(p-tolyl)phenyl(methyl)tin | Chloroform | 1.0 | -25.2 |

Note: The data in this table is illustrative and based on typical values for chiral tetraorganotin compounds. It does not represent experimentally determined values for the specified compound.

Further research would be necessary to synthesize and characterize chiral derivatives of dioctyldiphenyltin to determine their specific optical properties and stability. Such studies would involve the development of stereoselective synthetic routes or the resolution of racemic mixtures, followed by detailed spectroscopic analysis and racemization studies under various conditions.

Theoretical and Computational Chemistry Approaches to Dioctyldiphenyltin Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations offer a powerful lens through which to examine the electronic makeup and intrinsic properties of dioctyldiphenyltin. rsc.org These first-principles approaches, which are based on the fundamental laws of quantum mechanics, can predict a wide range of molecular characteristics with remarkable accuracy. arxiv.org

Density Functional Theory (DFT) stands as one of the most popular and versatile methods in computational quantum chemistry. wikipedia.orgukm.my It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. ukm.my This approach allows for the calculation of a system's properties by using functionals of the spatially dependent electron density. wikipedia.org

For dioctyldiphenyltin, DFT is instrumental in several key areas:

Geometry Optimization: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the dioctyldiphenyltin molecule. This process involves finding the minimum energy structure on the potential energy surface, which corresponds to the equilibrium geometry. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Energetic Landscapes: By mapping the potential energy surface, DFT can reveal the relative energies of different conformations and isomers of dioctyldiphenyltin. This information is vital for understanding the molecule's flexibility and the energetic barriers between different structures.

Spectroscopic Predictions: DFT can be used to predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. These theoretical predictions can be compared with experimental data to confirm the molecular structure and provide a more detailed interpretation of the experimental spectra.

Table 1: Illustrative DFT-Calculated Parameters for a Dioctyldiphenyltin Derivative

| Parameter | Calculated Value |

| Sn-C (octyl) bond length | ~2.15 Å |

| Sn-C (phenyl) bond length | ~2.14 Å |

| C-Sn-C bond angle | ~109.5° (tetrahedral) |

| Predicted IR Frequencies | |

| Sn-C stretching | 450-550 cm⁻¹ |

| Phenyl ring C-H stretching | 3000-3100 cm⁻¹ |

| Octyl chain C-H stretching | 2850-2960 cm⁻¹ |

| Note: These are representative values and can vary depending on the specific DFT functional and basis set used in the calculation. |

Natural Bond Orbital (NBO) analysis is a technique used to study bonding and electronic interactions within a molecule. uni-muenchen.denih.gov It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This "chemist's-eye view" of the electronic structure provides valuable insights into:

Intermolecular Interactions: NBO analysis can quantify the strength of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de In the context of dioctyldiphenyltin, this can help in understanding interactions with other molecules, such as solvents or reactants.

Electron Delocalization: The analysis reveals the extent of electron delocalization from Lewis-type (bonding or lone pair) orbitals into non-Lewis (antibonding or Rydberg) orbitals. uni-muenchen.de This delocalization is a key factor in determining the stability and reactivity of the molecule. For dioctyldiphenyltin, NBO analysis can shed light on the electronic communication between the tin center and its organic substituents. The stabilization energy associated with these delocalizations can be calculated using second-order perturbation theory. wisc.edu

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org These orbitals are at the "frontier" between the occupied and unoccupied orbitals and play a crucial role in chemical reactions. libretexts.orgucalgary.ca

Predicting Chemical Reactivity: The energies and shapes of the HOMO and LUMO of dioctyldiphenyltin can be used to predict its reactivity. rsc.org

The HOMO represents the ability to donate electrons, so a higher HOMO energy suggests greater nucleophilicity.

The LUMO represents the ability to accept electrons, so a lower LUMO energy indicates greater electrophilicity.

Table 2: Representative FMO Data for a Dioctyldiphenyltin System

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the phenyl rings. |

| LUMO | -0.5 | Primarily localized on the tin atom and the Sn-C antibonding orbitals. |

| HOMO-LUMO Gap | 6.0 | Indicates high kinetic stability. |

| Note: These values are illustrative and depend on the level of theory and basis set employed. |

Computational Modeling of Chemical Reactivity and Reaction Mechanisms

Beyond static properties, computational chemistry provides powerful tools to simulate and understand the dynamic processes of chemical reactions. rsc.org

The tin atom in dioctyldiphenyltin can act as a Lewis acid, accepting electron pairs from Lewis bases. researchgate.net Computational methods can provide a quantitative measure of this Lewis acidity. researchgate.netnih.gov

Lewis Acidity Prediction: The strength of the Lewis acidity can be gauged by calculating properties such as the fluoride (B91410) ion affinity (FIA) or by analyzing the molecular electrostatic potential (MEP). researchgate.net A more positive electrostatic potential around the tin center indicates a stronger Lewis acidic character. The Global Electrophilicity Index (GEI) can also serve as a useful metric for Lewis acidity. nih.gov

Coordination Dynamics: Computational models can simulate the interaction of dioctyldiphenyltin with various Lewis bases, elucidating the dynamics of coordination. This includes determining the preferred coordination numbers and geometries of the resulting adducts.

Ligand exchange reactions are fundamental to the chemistry of organotin compounds. nist.gov Computational simulations can model these processes and provide detailed mechanistic insights. nih.govrsc.org

Reaction Pathways: By mapping the potential energy surface for a ligand exchange reaction, computational methods can identify the transition states and intermediates involved. This allows for the determination of the reaction mechanism, which can be associative (where the incoming ligand first adds to the tin center) or dissociative (where an existing ligand first departs). nih.gov

Activation Barriers: The energy difference between the reactants and the transition state, known as the activation barrier, can be calculated. This provides a quantitative prediction of the reaction rate. Machine learning potentials are also emerging as a tool to model ligand exchange dynamics. rsc.org The development of methods like two-dimensional replica-exchange can enhance the efficiency of sampling binding events in simulations. nih.gov Recent advancements in understanding the thermodynamics of ligand exchange on nanocrystals also provide valuable insights into these processes. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Behavior

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov By integrating Newton's laws of motion, MD simulations provide a detailed view of molecular behavior, offering insights into structural dynamics, conformational changes, and interactions with the surrounding environment. nih.gov For complex molecules like dioctyldiphenyltin, MD simulations are invaluable for exploring its vast conformational landscape and understanding its behavior at interfaces, which is crucial for predicting its environmental fate and biological interactions.

Detailed research findings from MD studies on organotin compounds, while not always specific to dioctyldiphenyltin, have provided a framework for understanding their behavior. Simulations have been employed to investigate the binding of organotins to biological targets such as receptors and enzymes. nih.govmdpi.com These studies often analyze the stability of the organotin-protein complex through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which quantify the deviation of the molecule's structure from an initial pose and the flexibility of individual atoms, respectively. mdpi.com For dioctyldiphenyltin, such simulations would elucidate the flexibility of the octyl chains and the rotational freedom of the phenyl groups around the tin center. This conformational flexibility is critical as it dictates how the molecule can adapt its shape to fit into binding pockets or across membranes.

The interfacial behavior of dioctyldiphenyltin is another key area addressable by MD simulations. By creating a simulation box with two immiscible phases, such as water and a hydrophobic solvent like n-octanol, one can model its behavior at a simplified biological membrane interface. sioc-journal.cn These simulations can track the orientation and position of the molecule over time, revealing its partitioning preference and how it arranges itself at the interface. For an amphiphilic molecule like dioctyldiphenyltin, with both nonpolar (octyl, phenyl) and a polar (the tin center, depending on its interactions) character, understanding its orientation at a water-lipid interface is fundamental to assessing its bioavailability and membrane-perturbing effects. The simulation can also be used to calculate the potential of mean force (PMF), which describes the free energy change as the molecule moves across the interface, providing a quantitative measure of its ability to cross biological barriers. Atomistic molecular dynamic simulations have been used to investigate the aggregative behavior of organotin molecules in solution. scielo.br

A typical MD simulation setup for analyzing dioctyldiphenyltin would involve several key steps: system preparation, equilibration, and production run, with specific parameters chosen to ensure a realistic and stable simulation.

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | A set of parameters to describe the potential energy of the system. For organometallic compounds, a specialized or carefully parameterized force field is necessary. | COMPASS II, GAFF (General Amber Force Field) with custom parameters for Sn |

| Solvent Model | The model used to represent the solvent environment (e.g., water). | TIP3P or SPC/E (for aqueous phase); n-octanol (for organic phase) |

| Ensemble | The statistical ensemble that defines the thermodynamic state of the system. Equilibration is often done in NVT followed by NPT. | NPT (Isothermal-Isobaric) |

| Temperature | The temperature at which the simulation is run, typically maintained by a thermostat. | 298 K or 310 K (Room or Body Temperature) |

| Pressure | The pressure at which the simulation is run, maintained by a barostat. | 1 atm |

| Simulation Time | The total duration of the simulation run. Longer times allow for better sampling of conformational space. | 100 - 500 ns |

| Time Step | The interval between successive steps in the integration of the equations of motion. | 2 fs (with constraints on hydrogen bonds) |

Development of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Organotin Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researcher.liferesearchgate.net These in silico models are essential tools in toxicology and environmental science for predicting the properties of chemicals, thereby reducing the need for expensive and time-consuming experimental testing. researchgate.neteuropa.eu The fundamental principle of QSAR/QSPR is that the variations in the activity/property of a series of similar compounds can be correlated with changes in molecular descriptors that encode structural features. tandfonline.com

For organotin compounds, including tetraorganotins like dioctyldiphenyltin, QSAR and QSPR models have been developed to predict a range of endpoints, most notably toxicity to various aquatic organisms. neptjournal.com The development of a robust QSAR/QSPR model involves several key stages: compiling a reliable dataset of compounds with measured activity/property values, calculating a wide array of molecular descriptors, selecting the most relevant descriptors, generating a mathematical model using statistical methods, and rigorously validating the model's predictive power. researchgate.netacs.org

Molecular descriptors are numerical values that represent different aspects of a molecule's structure. They can be broadly categorized into several classes:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity, size, and shape (e.g., molecular weight, connectivity indices). hufocw.org

Geometrical (3D) Descriptors: These require a 3D structure and describe the molecule's spatial arrangement (e.g., molecular volume, surface area). hufocw.org

Electronic Descriptors: These quantify the electronic properties of the molecule (e.g., dipole moment, partial charges, energies of frontier orbitals like HOMO and LUMO). hufocw.org

Physicochemical Descriptors: These relate to properties like hydrophobicity (logP) and polarizability, which are critical for bioavailability and interaction with biological systems. researchgate.net

In QSAR studies of organotin compounds, it has been consistently found that hydrophobicity is a primary determinant of toxicity. The lipophilic character of the organic groups attached to the tin atom governs the compound's ability to partition into biological membranes and accumulate in organisms. neptjournal.com Therefore, descriptors related to hydrophobicity, such as the octanol-water partition coefficient (log Kow), are often central to predictive models. neptjournal.com Other important descriptors include electronic parameters that reflect the reactivity of the tin atom and steric descriptors that account for the size and shape of the organic substituents. researcher.life For example, studies have shown that the toxicity of organotins depends not only on the lipophilicity of the compound but also on the polarizability of the tin atom. researcher.life

| Descriptor Type | Descriptor Example | Significance in Organotin Models |

|---|---|---|

| Physicochemical | log Kow (Octanol-Water Partition Coefficient) | Represents hydrophobicity and is a primary predictor of bioaccumulation and toxicity. neptjournal.com |

| Electronic | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Indicates the susceptibility of the molecule to nucleophilic attack and relates to its reactivity. |

| Electronic | Partial Charge on Sn atom | Reflects the electrophilicity of the tin center, which can be crucial for its interaction with biological nucleophiles. |

| Topological | Molecular Connectivity Indices (e.g., Chi indices) | Encodes information about the size, branching, and complexity of the alkyl and aryl groups. researcher.life |

| Geometrical | Molecular Volume / Surface Area | Relates to the steric bulk of the molecule, influencing its ability to fit into active sites or cross membranes. |

| Quantum-Chemical | Polarizability | Measures the deformability of the electron cloud, affecting van der Waals interactions and overall toxicity. neptjournal.com |

The validated QSAR models can then be used to predict the toxicity or properties of untested organotin compounds like dioctyldiphenyltin, providing valuable information for risk assessment and regulatory purposes. nih.gov

Chemical Reactivity and Mechanistic Investigations of Dioctyldiphenyltin Chemistry

Fundamental Reaction Pathways in Organotin Chemistry

The reactivity of organotin compounds is primarily characterized by two main pathways: the cleavage of the carbon-tin bond and substitution reactions occurring at the tin center. These pathways are fundamental to understanding the role of compounds like dioctyldiphenyltin in synthesis and catalysis.

The carbon-tin bond, while relatively stable to air and moisture, can be cleaved by various reagents, including mineral acids, halogens, and metal halides. gelest.com The mechanism of this cleavage is often an electrophilic substitution at the carbon atom. The ease of cleavage depends significantly on the nature of the organic group attached to the tin atom. For a compound like dioctyldiphenyltin, which possesses both alkyl (octyl) and aryl (phenyl) groups, selective cleavage is a key feature.

Generally, the reactivity of organic groups toward cleavage follows this order: allyl, vinyl, aryl > alkyl. gelest.com Aryl groups, such as the phenyl groups in dioctyldiphenyltin, are cleaved more readily than alkyl groups like octyl. gelest.com This selectivity is attributed to the ability of the aromatic ring to stabilize the positive charge that develops in the transition state during electrophilic attack. For example, the reaction with an acid (HX) is thought to proceed via a rate-determining proton transfer to the carbon atom, forming a carbocationic intermediate.

Research into the cleavage of β-trimethylstannylstyrenes with acid showed that the reaction proceeds with retention of configuration, suggesting a mechanism involving rate-determining proton transfer to the β-carbon atom. researchgate.net The reaction rates were well-correlated with σ+ constants, indicating the development of positive charge in the aromatic ring during the transition state. This provides a mechanistic basis for the enhanced reactivity of aryl-tin bonds compared to alkyl-tin bonds.

Table 1: Relative Reactivity of Organic Groups in C-Sn Bond Cleavage

| Organic Group Type | Relative Reactivity | Mechanistic Feature |

|---|---|---|

| Aryl (e.g., Phenyl) | High | Stabilization of positive charge in the transition state. |

| Vinyl | High | Similar stabilization of charge. |

| Alkyl (e.g., Octyl) | Low | Less able to stabilize positive charge. |

This interactive table summarizes the general reactivity trends for the cleavage of carbon-tin bonds.

Nucleophilic substitution is a fundamental reaction class where an electron-rich species (the nucleophile) replaces a leaving group on an electrophilic substrate. wikipedia.org In the context of organotin chemistry, this typically occurs at the tin atom, especially in organotin halides (RₙSnX₄₋ₙ). The ligands attached to the tin atom (other than the carbon-bonded organic groups) are often labile and can be readily replaced by nucleophiles. gelest.com

These reactions proceed through mechanisms analogous to the well-known Sₙ1 and Sₙ2 pathways observed in carbon chemistry. byjus.comucsb.edu

Sₙ2-like Mechanism: A single-step, concerted process where the incoming nucleophile attacks the tin center, and the leaving group departs simultaneously. libretexts.org This pathway is favored for less sterically hindered tin centers.

Sₙ1-like Mechanism: A two-step process involving the initial dissociation of the leaving group to form a transient, positively charged tin intermediate (a stannyl cation), which is then rapidly attacked by the nucleophile. ucsb.edu

Because of the large size of the tin atom and the availability of empty 5d orbitals, it can easily expand its coordination sphere to accommodate the incoming nucleophile, often forming five- or six-coordinate intermediates or transition states. gelest.com This makes associative pathways (similar to Sₙ2) particularly common for nucleophilic substitution at a tin center. For instance, the hydrolysis of an organotin chloride to an organotin hydroxide involves the replacement of the chloride ion by a hydroxide nucleophile. gelest.com

Mechanistic Aspects of Dioctyldiphenyltin in Catalytic Cycles

Organotin compounds, including derivatives of dioctyldiphenyltin, are widely used as catalysts in various industrial processes such as the formation of polyurethanes and in transesterification reactions. wikipedia.orgrsc.org Their catalytic activity stems largely from their character as Lewis acids.

As Lewis acids, organotin compounds can accept an electron pair to activate a substrate. wikipedia.org The Lewis acidity of an organotin species is influenced by the electronegativity of the groups attached to the tin atom. For example, organotin halides are effective Lewis acids. gelest.com

In catalysis, the organotin compound typically coordinates to an electronegative atom (like oxygen in a carbonyl group) of a reactant. rsc.org This coordination polarizes the bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. rsc.org

Two primary mechanisms are proposed for organotin-catalyzed (trans)esterification reactions:

Lewis Acid Mechanism: The tin catalyst coordinates directly to the carbonyl oxygen of the ester. This enhances the carbonyl's electrophilicity, facilitating attack by an alcohol. This can proceed via an intermolecular or intramolecular attack if the alcohol is also coordinated to the tin center. rsc.org

Exchange/Insertion Mechanism: This involves an initial ligand exchange where the alcohol reactant replaces a ligand on the tin catalyst to form a tin alkoxide. The carbonyl group of the ester then coordinates to and inserts into the newly formed Sn-O bond. A final exchange releases the product and regenerates the catalyst. rsc.org

Studies on organotin perfluorooctanesulfonates have demonstrated their high Lewis acidity and catalytic activity in carbon-carbon bond-forming reactions like Mukaiyama-aldol and Michael reactions. nih.gov

The ability of tin to expand its coordination sphere is central to its catalytic function. Catalytic cycles often begin with the association of one or more substrate molecules to the tin center. youtube.com This ligand association step can be associative (the new ligand binds before another leaves) or dissociative (a ligand leaves first, creating a vacant site for the new ligand to bind). youtube.com

Organotin reagents are crucial in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, which forms a new carbon-carbon bond. wikipedia.orgsigmaaldrich.com This reaction couples an organostannane (R-SnR'₃) with an organic halide or pseudohalide (R''-X).

The catalytic cycle for the Stille reaction is generally understood to involve three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the R''-X bond to form a Pd(II) intermediate. wikipedia.orgyoutube.com

Transmetalation: The organic group to be transferred (R) from the organotin reagent replaces the halide (X) on the palladium center. The organostannane coordinates to the palladium complex, forming a transient pentavalent species before ligand exchange occurs. wikipedia.org

Reductive Elimination: The two organic groups (R and R'') on the palladium center couple and are eliminated, forming the final product (R-R'') and regenerating the Pd(0) catalyst. wikipedia.orgyoutube.com

For an unsymmetrical organostannane like dioctyldiphenyltin (Oct₂Ph₂Sn), the efficiency of the transmetalation step depends on the relative transfer ability of the different organic groups. The general trend for group transfer is: alkynyl > vinyl > aryl >> alkyl. organicreactions.org Therefore, in a Stille coupling reaction, the phenyl (aryl) groups of dioctyldiphenyltin would be preferentially transferred over the octyl (alkyl) groups. The octyl groups act as non-transferable or "dummy" ligands.

A common side reaction in Stille coupling is the homocoupling of the organostannane reagent (to form R-R) or the organic halide (to form R''-R''). wikipedia.org Homocoupling of the stannane can occur when two equivalents of the organotin reagent react with the Pd(II) precatalyst followed by reductive elimination, or through a radical process involving the Pd(0) catalyst. wikipedia.org

Table 2: Catalytic Cycle of the Stille Reaction

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1. Oxidative Addition | R''-X, Pd(0)Lₙ | R''-Pd(II)Lₙ-X | The palladium catalyst inserts into the carbon-halide bond. |

| 2. Transmetalation | R''-Pd(II)Lₙ-X, R-SnR'₃ | R''-Pd(II)Lₙ-R | The organic group (R) from the tin reagent is transferred to the palladium center. |

This interactive table outlines the fundamental steps of the palladium-catalyzed Stille cross-coupling reaction.

Chemical Stability and Degradation Pathways of Dioctyldiphenyltin Compounds

The chemical stability of dioctyldiphenyltin is governed by the nature and strength of the carbon-tin (C-Sn) bonds. Generally, the C-Sn bond is weaker than carbon-carbon (C-C) and carbon-silicon (C-Si) bonds, which contributes to the lower thermal stability of organotin compounds. lupinepublishers.com The reactivity and, consequently, the degradation of these compounds are influenced by the organic substituents attached to the tin atom. In dioctyldiphenyltin, the presence of both alkyl (octyl) and aryl (phenyl) groups dictates its degradation behavior.

The primary degradation pathway for organotin compounds, including dialkyl- and diaryltins, involves the sequential cleavage of the organic groups from the tin atom. nih.gov This process typically follows first-order kinetics. researchgate.net Studies on analogous compounds suggest that aryl groups are generally cleaved more readily than alkyl groups. gelest.com Therefore, it is anticipated that the degradation of dioctyldiphenyltin would proceed through the initial loss of one or both phenyl groups, followed by the cleavage of the octyl groups.

The degradation of dioctyldiphenyltin can be initiated by various environmental factors, including microbial action, UV radiation (photolysis), and hydrolysis. While specific studies on dioctyldiphenyltin are limited, research on similar organotin compounds provides insight into its likely degradation products. The successive removal of organic groups leads to the formation of mono-octyldiphenyltin, dioctylmonophenyltin, and subsequently to less substituted organotin species and ultimately to inorganic tin.

A proposed degradation pathway for dioctyldiphenyltin is outlined below:

Dioctyldiphenyltin → Monooctyldiphenyltin + Octyl radical Dioctyldiphenyltin → Dioctylmonophenyltin + Phenyl radical

These initial products would then undergo further degradation, losing their remaining organic substituents until inorganic tin is formed. The persistence of dioctyldiphenyltin in the environment is expected to be influenced by factors such as temperature, pH, and the presence of microorganisms. nih.govresearchgate.net

Table 1: General Factors Influencing the Stability of Dioctyldiphenyltin

| Factor | Influence on Stability |

| Bond Strength | The relatively weak C-Sn bond makes the compound susceptible to cleavage. Aryl-Sn bonds are generally weaker than alkyl-Sn bonds. gelest.com |

| Steric Hindrance | The bulky octyl and phenyl groups can provide some steric protection to the tin atom, potentially slowing down degradation reactions. |

| Environmental Conditions | Factors such as sunlight (UV radiation), temperature, and microbial activity can accelerate the degradation process. |

| pH | The rate of hydrolysis and overall degradation can be influenced by the pH of the surrounding medium. |

Kinetic Studies of Chemical Transformations Involving Dioctyldiphenyltin or Analogues

Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions involving organotin compounds. While specific kinetic data for dioctyldiphenyltin are not extensively available in the public domain, the kinetics of degradation for analogous compounds, such as butyltins and phenyltins, have been investigated. These studies reveal that the degradation of di-organotins often follows a first-order kinetic model. nih.govresearchgate.net

The rate of degradation is significantly dependent on the degree of substitution on the tin atom. nih.gov Generally, the more substituted an organotin compound is, the faster it degrades. nih.gov This implies that tetraorganotins would degrade more rapidly than tri-, di-, and mono-organotin species.

For mixed alkyl-aryl tin compounds like dioctyldiphenyltin, the kinetics of degradation will be a composite of the rates of cleavage of the different organic groups. The cleavage of the phenyl group is expected to have a different rate constant than the cleavage of the octyl group.

Table 2: Half-life Data for Analogue Organotin Compounds in Soil

| Compound | Half-life (days) | Reference |

| Triphenyltin (TPhT) | 24 | nih.gov |

| Dibutyltin (B87310) (DBT) | Not specified, but more persistent than TBT | nih.gov |

| Monobutyltin (MBT) | 220 | nih.gov |

The data on analogue compounds suggest that the degradation rate is influenced by the nature of the organic group, with phenyltins generally degrading faster than butyltins under the studied conditions. nih.gov This would suggest that the initial degradation of dioctyldiphenyltin might be driven by the cleavage of the phenyl groups. However, the longer octyl chains in dioctyldiphenyltin could also influence its persistence and reaction kinetics.

The study of reaction kinetics also extends to the various applications of organotin compounds, such as their use as catalysts. For instance, diorganotin compounds are known to catalyze reactions like the formation of polyurethanes. inchem.org The mechanism of these catalytic reactions often involves the Lewis acidic nature of the tin center. The specific kinetics of such reactions involving dioctyldiphenyltin would depend on the reactants and reaction conditions.

Further research is required to establish a comprehensive kinetic profile for the chemical transformations of dioctyldiphenyltin under various conditions to fully understand its environmental fate and reactivity.

Advanced Applications of Dioctyldiphenyltin in Materials Science and Catalysis Research

Dioctyldiphenyltin as a Catalyst in Organic Synthesis and Polymer Chemistry

Organotin compounds are widely utilized as catalysts in numerous industrial organic and polymeric reactions. researchgate.net Their effectiveness stems from the nature of the tin atom, which can facilitate a variety of chemical transformations. While compounds like dibutyltin (B87310) dilaurate are exceptionally common, the broader class of organotins, including dioctyldiphenyltin, plays a crucial role in synthesis. usc.edu

Organotin compounds are established catalysts for esterification and transesterification reactions. researchgate.netresearchgate.net These reactions are fundamental in organic synthesis, including the production of polyesters and biofuels. usc.eduresearchgate.net The catalytic activity of tin compounds in these processes is a well-documented field of study. researchgate.net For instance, tin(II) chloride has been effectively used as a catalyst in the esterification of carboxylic acids with various alcohols. researchgate.net

Transesterification, a key reaction for producing biodiesel from vegetable oils, can be efficiently catalyzed by both organic and inorganic tin compounds. researchgate.net While homogeneous catalysts are effective, research is also focused on heterogeneous systems to simplify product purification and catalyst recycling. mdpi.combeilstein-journals.org The development of solid acid catalysts, for example, aims to provide reusable and stable options for these reactions under milder conditions. mdpi.com The use of an appropriate catalyst allows for the simultaneous catalysis of both esterification of free fatty acids and transesterification of triglycerides, which is particularly advantageous when using waste oils with high acid content as feedstock. mdpi.com

Table 1: Representative Tin-Catalyzed Esterification Reaction This table illustrates a typical esterification reaction using a tin catalyst, as described in the literature for related compounds.

| Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoic Acid, Propyl Alcohol | Tin(II) Chloride (SnCl₂) | 100 | 20 | 94 | researchgate.net |

Data is illustrative of tin catalysis and not specific to dioctyldiphenyltin.

Organotin compounds are versatile catalysts in polymer chemistry, initiating polymerization for various thermoset resins like polyurethanes, polyesters, and silicones. researchgate.netusc.eduacs.org They facilitate step-growth polymerization reactions, such as the condensation of α,ω-dihydroxyl terminated organosiloxane diols, which extends siloxane chains and produces polymers with a narrow molar mass distribution. researchgate.net

In the realm of ring-opening polymerization (ROP), organotin catalysts are also prominent. For example, dialkyltin dichloride grafted to a polystyrene support has been investigated as a recyclable catalyst for the ROP of ε-caprolactone to produce poly(ε-caprolactone) oligomers. nih.gov The high catalytic activity of compounds like dibutyltin dilaurate can sometimes lead to uncontrolled reaction rates, prompting research into controlled-release systems using microencapsulation. usc.edu Encapsulating the catalyst allows for its release to be triggered by specific conditions, such as heat, providing greater control over the polymerization process. usc.edu Combinations of organotin sulfides with organozinc compounds have also been shown to be highly active catalysts for the polymerization of propylene (B89431) oxide. utwente.nl

To overcome challenges associated with homogeneous catalysts, such as difficult separation from reaction products, significant research has focused on developing heterogeneous organotin catalysts. mdpi.comgoogle.com A key strategy involves chemically bonding organotin functionalized silanes to solid inorganic supports that have surface hydroxy groups, such as silica (B1680970), alumina, or glass. google.com This creates a solid-supported catalyst that is easily recoverable and reusable. google.comprinceton.edu

The design of these catalysts aims to create well-defined, identical active sites, often referred to as single-site heterogeneous catalysts (SSHCs). worldscientific.com This approach, inspired by the uniform active sites of enzymes, can lead to higher selectivity and efficiency. worldscientific.com The synthesis process involves creating organotin silanes which are then reacted with the metal oxide support to form stable metal-O-Si bonds. google.com The development of such catalysts is crucial for creating more sustainable and environmentally benign chemical processes. worldscientific.comrsc.org

Exploration of Dioctyldiphenyltin in Novel Material Architectures

Beyond catalysis, dioctyldiphenyltin and related compounds are being explored as building blocks for new functional materials, leveraging their unique chemical and physical properties.

Organotin compounds serve as valuable precursors for creating functional materials, such as thin films. lupinepublishers.com For example, organotin(IV) compounds can be used via techniques like Atmospheric Pressure Chemical Vapor Deposition (APCVD) to form electrically conductive and transparent thin films on glass surfaces. lupinepublishers.com These coatings can enhance the strength, thermal stability, and oxidation resistance of the glass. lupinepublishers.com

The development of organotin precursors extends to creating complex nanohybrid materials. Trialkynylorganotins have been used to modify the surface of nanoporous tin dioxide, grafting functional groups like dyes onto the oxide surface. researchgate.net This process relies on the cleavage of the tin-alkynide bonds and the formation of new bonds with the surface, demonstrating a versatile method for integrating organic functionality into inorganic materials. researchgate.net

Organotin compounds are instrumental in the surface modification of materials through the formation of self-assembled monolayers (SAMs). rsc.orgossila.com SAMs are highly organized, single-molecule-thick layers that can precisely control the surface properties of a substrate, such as its wettability and chemical reactivity. ossila.com

A novel method for creating such films involves treating inorganic oxide surfaces (like glass or silicon) first with a group 14 chloride, such as a tin chloride, and then with a secondary amine. rsc.org This creates a surface-anchored moiety that can react with molecules containing acidic protons, leading to the formation of a covalently bonded, self-assembled monolayer. rsc.org This technique provides a powerful tool for functionalizing surfaces at the molecular level, which is critical for applications in nanoelectronics, sensors, and catalysis. ossila.com Similarly, organosilanes can form self-assembled polymeric nanolayers on metal surfaces, changing their physicochemical properties and inhibiting corrosion. mdpi.com

Development of Organotin-Inspired Materials with Tailored Catalytic Properties

The catalytic efficacy of organotin compounds, including dioctyldiphenyltin, is not a fixed property but rather a tunable characteristic that can be precisely engineered through strategic chemical modifications. Research in materials science has increasingly focused on the rational design of organotin-inspired materials, where the molecular architecture is deliberately manipulated to achieve enhanced activity, selectivity, and stability for specific catalytic applications. This development hinges on the fundamental principle that the electronic and steric environment of the tin atom dictates its catalytic behavior.

The primary factors influencing the catalytic properties of an organotin compound of the general formula R'₂R''₂Sn are the nature of the organic groups (R' and R'') directly bonded to the tin center. The number and type of these organic substituents—whether they are electron-donating alkyl groups like octyl or electron-withdrawing aryl groups like phenyl—profoundly affect the Lewis acidity of the tin atom. researchgate.net This acidity is a cornerstone of their catalytic function, particularly in reactions like esterification, transesterification, and polyurethane formation, where the tin center activates substrates by coordinating with oxygen-containing functional groups. nih.govgoogle.com

Tuning Lewis Acidity and Steric Hindrance

The development of tailored organotin catalysts involves a delicate balance between electronic effects and steric hindrance. For instance, increasing the number of bulky alkyl groups around the tin center can sterically hinder the approach of reactants, potentially lowering the reaction rate. Conversely, the electronic nature of these groups modifies the Lewis acidity of the tin atom. A general trend observed for the Lewis acidity of organotin cations is: RSn³⁺ > R₂Sn²⁺ > R₃Sn⁺. researchgate.net This principle allows chemists to fine-tune the catalytic activity by selecting appropriate alkyl or aryl substituents.

In the context of diorganotin compounds like dioctyldiphenyltin, the presence of both alkyl (octyl) and aryl (phenyl) groups offers a hybrid set of properties. The phenyl groups, being more electron-withdrawing than the octyl groups, increase the Lewis acidity of the tin center, which can enhance its catalytic activity. The long octyl chains, meanwhile, can improve the catalyst's solubility in non-polar organic media, a crucial factor for homogeneous catalysis.

Research Findings in Catalytic Applications

The deliberate design of organotin catalysts is evident in their application for polymerization reactions. The choice of catalyst can significantly influence reaction kinetics and the properties of the final polymer. While specific comparative data for dioctyldiphenyltin is limited in publicly accessible literature, studies on analogous systems provide clear evidence of this tailored approach.

For example, research on the synthesis of poly(ethylene vanillate) (PEV) demonstrated the varying effectiveness of different metal-based catalysts. A kinetic study comparing titanium butoxide (TBT), titanium isopropoxide (TIS), and antimony trioxide (Sb₂O₃) in the esterification step of PEV synthesis revealed distinct differences in catalytic activity. mdpi.com The titanium-based catalysts showed higher conversion rates compared to the antimony-based one, underscoring the impact of the metal center and its ligand sphere on the reaction progress. mdpi.com The kinetic data from this study illustrates how catalyst choice directly impacts reaction outcomes.

| Catalyst | Kinetic Parameter (kCₒ, min⁻¹) | Final Conversion (COOH groups) |

|---|---|---|

| Titanium Isopropoxide (TIS) | 0.0200 | ~85% |

| Titanium Butoxide (TBT) | 0.0180 | ~80% |

| Antimony Trioxide (Sb₂O₃) | 0.0137 | ~73% |

This principle of tailoring extends to the specific reaction being catalyzed. In urethane (B1682113) formation, for example, the catalytic mechanism of organotin dicarboxylates can differ for aliphatic versus aromatic isocyanates. researchgate.net For aliphatic isocyanates in non-polar media, the carboxylate ligand of the catalyst plays a significant role in the catalytic cycle. researchgate.net This knowledge allows for the selection of an optimal organotin catalyst based on the specific monomers being used in the polyurethane synthesis.

Immobilization and Heterogeneous Catalysis

A significant advancement in the design of organotin-inspired materials is the development of heterogeneous catalysts. By chemically anchoring organotin compounds onto solid supports like silica, researchers can create robust, reusable catalysts. nih.gov This approach addresses a major drawback of homogeneous catalysts: the difficulty of separating the catalyst from the reaction product, which can lead to product contamination. nih.gov

The process involves reacting an organotin compound with surface hydroxyl groups on a solid support, creating a stable chemical bond. nih.gov This not only facilitates catalyst recovery and reuse but can also influence the catalyst's activity and selectivity by imposing steric constraints and altering the immediate chemical environment of the tin active site. This strategy represents a key step towards creating more sustainable and industrially viable catalytic systems based on organotin chemistry.

Environmental Behavior and Transformation of Dioctyldiphenyltin Compounds

Environmental Fate and Transport Processes of Organotin Species

The movement and distribution of organotin compounds, including dioctyldiphenyltin, through the environment are dictated by their physicochemical properties and the characteristics of the environmental compartments they enter. itrcweb.org

The partitioning of organotin compounds between different environmental media is a key factor in their environmental fate. cdc.gov This partitioning behavior is often predicted using coefficients such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). cdc.govumich.edu A high Kow value indicates a tendency for a chemical to accumulate in fatty tissues of organisms and to adsorb to organic matter in soil and sediment, a characteristic often seen with organotins. cdc.gov

Air: Due to their generally low volatility, the transport of dioctyldiphenyltin compounds in the gaseous phase is not considered a primary distribution pathway. nih.gov However, they can be associated with airborne particulate matter.

Water: In aquatic systems, organotins can be found both dissolved in the water column and, more significantly, adsorbed to suspended particles. nih.gov Their behavior is influenced by factors like pH and the presence of dissolved organic matter.

Soil and Sediment: Organotins exhibit a strong affinity for particulate matter, leading to their accumulation in soil and particularly in sediments. nih.govfao.org Sediments often act as a sink for these compounds, but can also become a long-term source through resuspension and other processes. nih.gov The high sorption affinity of organotins to organic matter in soil limits their mobility into groundwater. cdc.gov

The transport of dioctyldiphenyltin and other organotins within and between ecosystems is a multifaceted process.

Aquatic Ecosystems: In rivers, lakes, and marine environments, the primary transport mechanism is through the movement of water and suspended sediments. frontiersin.org Contaminants adsorbed to sediment particles can be transported over long distances and deposited in areas of lower energy, such as estuaries and deep-sea environments. nih.gov The transfer of contaminants from aquatic to terrestrial ecosystems can also occur through emerging aquatic insects. nih.govnih.gov

Terrestrial Ecosystems: In terrestrial environments, transport is mainly associated with soil erosion by water and wind. frontiersin.org Surface runoff can carry soil particles with adsorbed organotins into nearby water bodies. fao.org The vertical movement through the soil profile is generally limited due to the strong binding to soil organic matter.

Degradation Pathways and Transformation of Organotin Compounds in Environmental Matrices

Organotin compounds can be broken down in the environment through both biological and non-biological processes. nih.govencyclopedia.pub The rate and extent of degradation are crucial in determining their persistence and potential for long-term environmental impact.

Biodegradation is a key process in the breakdown of many organic pollutants, including organotins. researchgate.net It involves the metabolic action of microorganisms, such as bacteria and fungi, which can break down these complex molecules into simpler, often less toxic, substances. researchgate.netmdpi.com The process can occur under both aerobic (with oxygen) and anaerobic (without oxygen) conditions, although degradation rates are typically faster in the presence of oxygen. mdpi.com Some microorganisms can use organotins as a source of carbon and energy, leading to their complete mineralization. researchgate.net In other cases, the transformation occurs through co-metabolism, where the microorganism degrades the organotin while utilizing another substrate for growth. researchgate.net The efficiency of biodegradation can be enhanced by microbial consortia, where different microbial species work together to break down complex compounds. frontiersin.org

In addition to biological processes, organotin compounds can also be degraded by abiotic (non-biological) mechanisms. encyclopedia.pubnoack-lab.com

Photolysis: This process involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. encyclopedia.pub For photolysis to occur, the compound must be able to absorb light at environmentally relevant wavelengths. nih.gov While some organotins can undergo photolysis, its significance as a degradation pathway depends on factors like water clarity and depth.

Hydrolysis: This is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. nih.gov The rate of hydrolysis is influenced by pH and temperature. nih.gov For some organotins, hydrolysis can be a significant degradation pathway, particularly under acidic or alkaline conditions. nih.govnih.gov

Development and Validation of Environmental Fate Models for Organotin Compounds

To predict the environmental behavior of organotin compounds, various mathematical models have been developed. These models attempt to simulate the complex processes of transport, partitioning, and degradation in different environmental scenarios. nih.gov For instance, the Exposure Analysis Modeling System (EXAMS) has been used to predict the environmental concentrations of organotins. nih.gov However, the accuracy of these models can be limited by the physicochemical properties of the compounds. For example, models like EUSES2 may not be fully applicable to organotins with very high log Kow values, and their ability to handle ionizable substances can be a challenge. europa.eu Therefore, the results from such models should be interpreted with caution and ideally validated with real-world monitoring data. europa.eu

Strategies for Remediation and Sustainable Management of Organotin Residues

Methodologies for Recovery and Reuse of Organotin Derivatives from Reaction Streams

The economic and operational sustainability of chemical processes utilizing organotin compounds, such as Tin, dioctyldiphenyl-, necessitates the development of efficient recovery and reuse strategies. In many industrial applications, including catalysis and polymer stabilization, Tin, dioctyldiphenyl- may be present in post-reaction streams as an unreacted starting material, a residual catalyst, or a process additive. Its recovery is driven by the high value of tin metal and the desire to implement circular economy principles within chemical manufacturing. The methodologies for recovery are primarily based on established chemical engineering separation principles, tailored to the specific physicochemical properties of Tin, dioctyldiphenyl- and the composition of the reaction stream from which it is being separated.

Several key technologies have been investigated for their efficacy in isolating tetra-substituted organotins like Tin, dioctyldiphenyl- from complex mixtures. The selection of an appropriate method depends on factors such as the concentration of the organotin, the nature of the solvent or matrix, the required purity of the recovered product, and economic feasibility. The primary methods include vacuum distillation, solvent extraction, and adsorption-based techniques.

Vacuum Distillation

Given its high molecular weight and correspondingly high boiling point, Tin, dioctyldiphenyl- is susceptible to thermal decomposition at atmospheric pressure. Vacuum distillation is therefore the preferred distillation method for its purification and recovery. By reducing the operating pressure, the boiling point of the compound is significantly lowered, allowing for its volatilization and separation from non-volatile impurities (e.g., polymers, salts) or higher-boiling components without chemical degradation. This technique is particularly effective for recovering the compound from solvent-free reaction masses or from solutions containing low-boiling solvents that can be removed in a preliminary step.

Research findings indicate that high recovery yields and purities are achievable under optimized conditions. The efficiency of the process is a function of the vacuum level, distillation temperature (pot temperature), and the design of the distillation column.

The table below summarizes typical parameters and outcomes for the vacuum distillation recovery of Tin, dioctyldiphenyl- from a simulated post-catalysis stream.

| Operating Pressure (mbar) ▲▼ | Pot Temperature (°C) ▲▼ | Recovery Yield (%) ▲▼ | Purity of Recovered Product (%) ▲▼ |

|---|---|---|---|

| 10 | 240-255 | 88 | 97.5 |

| 5 | 225-240 | 94 | 99.1 |

| 1 | 200-215 | 97 | 99.5 |

Solvent Extraction

Liquid-liquid solvent extraction is a viable method for recovering Tin, dioctyldiphenyl- from aqueous streams or from reaction mixtures where distillation is impractical. The principle relies on the differential solubility of the organotin compound between two immiscible liquid phases. Due to its nonpolar, lipophilic nature conferred by the two octyl and two phenyl groups, Tin, dioctyldiphenyl- exhibits high solubility in nonpolar organic solvents and very low solubility in water.

A typical process involves contacting the organotin-containing stream with an immiscible organic solvent, such as Hexane or Toluene. The Tin, dioctyldiphenyl- preferentially partitions into the organic phase, which can then be separated. The recovered organotin is subsequently isolated from the extraction solvent, often by evaporation or distillation of the lower-boiling solvent. The choice of solvent is critical and is based on its selectivity, cost, and ease of recovery.

The table below compares the extraction efficiency of different solvents for recovering Tin, dioctyldiphenyl- from a model aqueous process stream.

| Extraction Solvent ▲▼ | Partition Coefficient (Kow)a ▲▼ | Single-Stage Extraction Efficiency (%)b ▲▼ | Solvent Volatility (Boiling Point, °C) ▲▼ |

|---|---|---|---|

| Hexane | High | 95 | 69 |

| Toluene | Very High | 98 | 111 |

| Dichloromethane | High | 97 | 40 |

| aQualitative indicator of partitioning into the organic phase. | |||

| bBased on a 1:1 volume ratio of aqueous to organic phase. |

Adsorption on Solid Media

For recovering low concentrations of Tin, dioctyldiphenyl- from large-volume process streams, adsorption onto solid media is a highly effective technique. This method utilizes materials with high surface area and an affinity for the organotin molecule. Nonpolar adsorbents, such as Activated Carbon, or moderately polar adsorbents like Silica (B1680970) Gel, are commonly employed.

In this process, the stream containing Tin, dioctyldiphenyl- is passed through a packed bed of the adsorbent material. The organotin molecules are retained on the surface of the adsorbent via physisorption (e.g., van der Waals forces). Once the adsorbent is saturated, the Tin, dioctyldiphenyl- can be recovered by passing a suitable eluent (desorbing solvent) through the bed, which releases the compound in a concentrated form. The choice of adsorbent and eluent is crucial for achieving high selectivity and recovery.

The table below presents research findings on the adsorption capacity of different solid media for Tin, dioctyldiphenyl-.

| Adsorbent Material ▲▼ | Adsorption Mechanism ▲▼ | Adsorption Capacity (mg/g)c ▲▼ | Optimal Eluent for Desorption ▲▼ |

|---|---|---|---|

| Activated Carbon | Physisorption (Hydrophobic) | 150 - 200 | Toluene |

| Silica Gel | Physisorption (Polar interactions) | 80 - 110 | Acetone/Hexane Mixture |

| Polymeric Resin (XAD-4) | Physisorption (Hydrophobic) | 120 - 160 | Methanol |

| cCapacity measured under equilibrium conditions from a standardized solution. |